molecular formula C10H7N3O5 B11824002 N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide

N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide

Katalognummer: B11824002
Molekulargewicht: 249.18 g/mol
InChI-Schlüssel: VXEGETJHRMEBKE-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide is a chemical compound with the molecular formula C10H7N3O5 and a molecular weight of 249.18 g/mol This compound is known for its unique structure, which includes a nitrofuran moiety and a furan-2-carbohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-nitrofuran-2-carbaldehyde and furan-2-carbohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Various nitro derivatives depending on the oxidizing agent and conditions.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted furan derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can disrupt bacterial cell walls and other vital structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide is unique due to its dual furan rings and nitrofuran moiety, which confer specific chemical reactivity and biological activity. Its ability to generate ROS makes it particularly effective in antimicrobial applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H7N3O5

Molekulargewicht

249.18 g/mol

IUPAC-Name

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6-

InChI-Schlüssel

VXEGETJHRMEBKE-WDZFZDKYSA-N

Isomerische SMILES

C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.